REACTION_CXSMILES
|
O=[C:2]([CH2:8][C:9](=O)[CH2:10][CH3:11])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:13][NH:14][NH2:15]>C(O)(=O)C>[CH2:10]([C:9]1[N:14]([CH3:13])[N:15]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:8]=1)[CH3:11]
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC(CC)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
methylhydrazine
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the yellow homogeneous solution stirred at room temperature for ca. 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The acetic acid was then removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residual oil re-dissolved in ethyl acetate (~ 100 mls)
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed with saturated sodium hydrogen carbonate (3×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulphate the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20-70% ethyl acetate/hexane giving the title compound as a pale yellow oil, (6.656 g, 52%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC(=NN1C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |